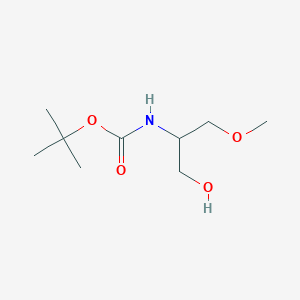

tert-Butyl (1-hydroxy-3-methoxypropan-2-yl)carbamate

説明

特性

IUPAC Name |

tert-butyl N-(1-hydroxy-3-methoxypropan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO4/c1-9(2,3)14-8(12)10-7(5-11)6-13-4/h7,11H,5-6H2,1-4H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWJWKLWQJMPMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Standard Boc Protection Protocol

In a typical procedure, 1-hydroxy-3-methoxypropan-2-amine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. Boc anhydride (1.2 equiv) and DMAP (0.1 equiv) are added, and the mixture is stirred at room temperature for 12–24 hours. The reaction progress is monitored via thin-layer chromatography (TLC). After completion, the mixture is washed with aqueous HCl (1 M), brine, and dried over sodium sulfate. Solvent removal under reduced pressure yields the crude product, which is purified via column chromatography (20–40% ethyl acetate in hexane) to afford the pure carbamate.

Key Data:

- Yield: 75–85%

- Solvent: Dichloromethane

- Catalyst: DMAP (0.1 equiv)

- Reaction Time: 12–24 hours

Alternative Coupling Reagents

For substrates with steric hindrance, carbodiimide-based coupling reagents enhance reaction efficiency. For example, ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (HOBt) facilitate the formation of the carbamate bond under mild conditions. In one protocol, 1-hydroxy-3-methoxypropan-2-amine (1.0 equiv) is treated with Boc anhydride (1.5 equiv), EDCI (1.5 equiv), and HOBt (1.5 equiv) in DCM at 0°C to room temperature. This method achieves yields of 80–90% with reduced side products.

Enantioselective Synthesis Using Organocatalysis

The (R)-enantiomer of this compound (CAS: 183793-49-9) is synthesized via asymmetric α-amination of 3-methoxypropanal catalyzed by L-proline. This method, reported in a 2024 study, provides high enantiomeric excess (ee) and scalability.

L-Proline-Catalyzed α-Amination

3-Methoxypropanal (1.0 equiv) is treated with azodicarboxylate (1.2 equiv) in the presence of L-proline (20 mol%) in acetonitrile at −20°C. The reaction proceeds via an enamine intermediate, yielding the aminated product with >90% ee. Subsequent Boc protection of the amine group under standard conditions affords the target compound.

Key Data:

- Catalyst: L-Proline (20 mol%)

- Temperature: −20°C

- Enantiomeric Excess: >90%

- Overall Yield: 65–70%

Multi-Step Synthesis from Epoxide Precursors

A less conventional route involves the ring-opening of glycidyl derivatives. For example, tert-butyl glycidyl ether is treated with ammonia or ammonium hydroxide to yield 1-amino-3-methoxypropan-2-ol, which is subsequently protected with Boc anhydride.

Epoxide Ring-Opening and Protection

tert-Butyl glycidyl ether (1.0 equiv) is reacted with aqueous ammonia (28%) in methanol at 50°C for 6 hours. The resulting 1-amino-3-methoxypropan-2-ol is isolated via extraction and then subjected to Boc protection as described in Section 1.1. This method achieves moderate yields (60–70%) but is advantageous for large-scale production.

Catalytic Reduction of Nitro Intermediates

Nitro-group reduction is a critical step in synthesizing amine precursors for carbamate formation. Iron(III) chloride (FeCl₃) and hydrazine hydrate are effective catalysts for this transformation.

FeCl₃-Catalyzed Nitro Reduction

tert-Butyl (2-nitro-1-hydroxy-3-methoxypropan-2-yl)carbamate (1.0 equiv) is dissolved in methanol, and FeCl₃ (1.0 equiv) and hydrazine hydrate (5 equiv) are added. The mixture is refluxed for 3 hours, after which the nitro group is reduced to an amine. The product is purified via column chromatography (20% ethyl acetate in hexane).

Key Data:

- Catalyst: FeCl₃ (1.0 equiv)

- Reducing Agent: Hydrazine hydrate

- Yield: 85–90%

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

- ¹H NMR (CDCl₃): δ 9.25 (s, 1H, NH), 3.40 (s, 3H, OCH₃), 1.45 (s, 9H, C(CH₃)₃).

- MS (ESI): m/z 206.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Enantioselectivity | Scalability | Key Advantage |

|---|---|---|---|---|

| Boc Protection | 75–85 | Racemic | High | Simplicity |

| L-Proline Catalysis | 65–70 | >90% ee | Moderate | High enantiopurity |

| Epoxide Ring-Opening | 60–70 | Racemic | High | Cost-effective |

| Nitro Reduction | 85–90 | Racemic | Moderate | High efficiency |

化学反応の分析

Types of Reactions

tert-Butyl (1-hydroxy-3-methoxypropan-2-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols .

科学的研究の応用

Chemical Properties and Structure

Tert-Butyl (1-hydroxy-3-methoxypropan-2-yl)carbamate has the molecular formula and a molecular weight of 205.25 g/mol. The compound features a tert-butyl group that enhances its lipophilicity, along with a methoxy group that may influence its reactivity and biological interactions. Its unique structure makes it suitable for various applications in organic chemistry and biological research.

Protecting Group in Organic Chemistry

One of the primary applications of this compound is as a protecting group for amines during multi-step organic synthesis. This compound allows chemists to selectively protect amine functionalities, facilitating complex synthetic pathways without unwanted side reactions. The steric hindrance provided by the tert-butyl group enhances the stability of the protected amine, making it an effective choice in synthetic methodologies.

Building Block for Complex Molecules

The compound serves as a versatile building block in synthesizing various complex molecules. Its ability to undergo substitution reactions allows for the introduction of diverse functional groups, making it valuable in developing new pharmaceutical agents and fine chemicals .

Enzyme Mechanisms and Protein Interactions

In biological research, this compound is utilized to study enzyme mechanisms and protein interactions. Preliminary studies suggest that it may inhibit specific enzymes, potentially affecting metabolic pathways. Understanding these interactions can provide insights into drug design and development .

Antioxidant Activity

The antioxidant properties of this compound have also been studied. In vitro assays demonstrate that related compounds can reduce reactive oxygen species (ROS) levels in cells, indicating a protective role against oxidative stress. Further investigation is needed to clarify the extent of this activity specifically for this compound .

Synthesis of Pharmaceutical Intermediates

This compound is significant in pharmaceutical synthesis as an intermediate for developing various drugs. Its ability to modify biological activity through structural changes makes it a valuable component in drug formulation .

Potential Therapeutic Applications

The compound's interactions with molecular targets suggest potential therapeutic applications beyond traditional uses. For instance, it may modulate signaling pathways involved in cell proliferation and survival, indicating its promise in treating diseases such as cancer and neurodegenerative disorders.

Case Studies and Research Findings

| Study Focus | Findings |

|---|---|

| Antiproliferative Activity | Methoxy-substituted carbamates demonstrated significant inhibition of cancer cell growth at low micromolar concentrations. |

| Oxidative Stress Response | Compounds related to this compound mitigated oxidative damage induced by tert-butyl hydroperoxide. |

| Enzyme Interaction Studies | Initial investigations showed promising binding affinities with specific enzymes but require further exploration. |

作用機序

The mechanism of action of tert-butyl (1-hydroxy-3-methoxypropan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present . It may also interact with cellular receptors and signaling pathways, leading to various biological effects .

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

The following section compares tert-Butyl (1-hydroxy-3-methoxypropan-2-yl)carbamate with analogous carbamate derivatives, focusing on structural variations, physicochemical properties, and functional applications.

Functional Group Variations and Impact on Reactivity

*Similarity indices derived from structural and functional overlap (e.g., substituent types, stereochemistry) .

Physicochemical Properties

- Solubility: The hydroxyl group in this compound enhances aqueous solubility compared to analogs with non-polar substituents (e.g., benzylamino or biphenyl groups) .

- Hydrogen Bonding: The -OH group enables stronger intermolecular hydrogen bonding than methoxy or benzylamino derivatives, influencing crystallization behavior .

- Stability : Methoxy groups generally improve hydrolytic stability compared to hydroxylated analogs, which may undergo oxidation or esterification .

生物活性

Tert-butyl (1-hydroxy-3-methoxypropan-2-yl)carbamate is a carbamate derivative with significant implications in biological research and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C₉H₁₉N₁O₄

Molecular Weight : 205.25 g/mol

Classification : Carbamate derivative

The compound features a tert-butyl group, which enhances its lipophilicity, and a methoxy group that influences its reactivity and biological interactions. Its structure allows it to participate in various chemical reactions, making it a valuable intermediate in synthetic pathways, particularly in the pharmaceutical industry.

Target Interactions

This compound has been shown to interact with several biological targets, particularly:

- Voltage-Gated Sodium Channels : Related compounds have demonstrated the ability to enhance slow inactivation of these channels, which are crucial for neuronal signaling.

- Collapse Response Mediator Protein 2 (CRMP2) : This protein is involved in neuronal function and signaling pathways. The modulation of CRMP2 suggests potential neuroprotective effects.

Biochemical Pathways

The compound's interaction with voltage-gated sodium channels and CRMP2 regulation indicates its potential influence on neuronal signaling pathways. This activity may lead to various physiological effects, including modulation of neuronal excitability and synaptic transmission.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound. For instance, it has been observed to mitigate cell death in astrocytes induced by amyloid-beta peptide (Aβ1-42), a key factor in Alzheimer's disease pathology. In vitro studies indicate that the compound can improve cell viability in the presence of Aβ1-42 by reducing inflammatory cytokines such as TNF-α .

Case Studies

- Astrocyte Protection : In vitro experiments demonstrated that treatment with this compound resulted in a significant increase in astrocyte viability when exposed to Aβ1-42. The compound reduced oxidative stress markers, suggesting its protective role against neurotoxicity .

- Scopolamine Model : In vivo studies using scopolamine-induced oxidative stress models showed that while this compound exhibited some protective effects, it was less effective than established treatments like galantamine. The compound's ability to modulate oxidative stress markers was noted but did not achieve statistical significance compared to controls .

Research Findings Summary

| Study Focus | Key Findings |

|---|---|

| Neuroprotection | Improved astrocyte viability against Aβ1-42 toxicity; reduction in TNF-α levels |

| Oxidative Stress | Moderate effects on scopolamine-induced oxidative stress; less effective than galantamine |

| Mechanism of Action | Interaction with voltage-gated sodium channels and CRMP2; implications for neuronal signaling |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-Butyl (1-hydroxy-3-methoxypropan-2-yl)carbamate, and how can reaction conditions be controlled to maximize yield?

- Methodology : The compound is synthesized via reaction of tert-butyl chloroformate with (R)-1-hydroxy-3-methoxypropan-2-amine in the presence of triethylamine under inert conditions (e.g., nitrogen atmosphere) at 0–5°C to minimize side reactions. Post-synthesis purification is achieved using flash silica chromatography with gradient elution (e.g., 20–50% ethyl acetate in hexane) . Yield optimization requires strict temperature control and stoichiometric balancing of reagents.

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this carbamate derivative?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the carbamate backbone, hydroxy, and methoxy groups. Infrared (IR) spectroscopy identifies functional groups (e.g., N–H stretch at ~3350 cm⁻¹, C=O at ~1700 cm⁻¹). Mass spectrometry (MS) validates molecular weight (205.25 g/mol) and fragmentation patterns. Cross-referencing with PubChem data ensures accuracy .

Q. How can researchers assess the stability of tert-Butyl (1-hydroxy-3-methoxypropan-2-yl)carbamate under varying storage conditions?

- Methodology : Stability studies should include:

- Thermal stability : Differential Scanning Calorimetry (DSC) to determine decomposition temperature.

- Hydrolytic sensitivity : Accelerated degradation tests in aqueous buffers (pH 1–13) monitored via HPLC.

- Light sensitivity : UV-Vis spectroscopy under controlled illumination. Evidence suggests the compound is stable in inert, dry environments .

Advanced Research Questions

Q. How can researchers resolve contradictions in oxidative stress modulation data between this compound and reference standards like galantamine?

- Methodology : In studies showing moderate effects on scopolamine-induced oxidative stress (vs. galantamine), employ:

- Dose-response profiling : Test concentrations from 1–100 µM in neuronal cell lines.

- Pathway-specific assays : Measure ROS levels (e.g., DCFDA assay), SOD activity, and mitochondrial membrane potential.

- Multi-model validation : Compare outcomes across in vitro (PC12 cells) and ex vivo (brain slice) models to isolate context-dependent effects .

Q. What advanced computational or crystallographic methods are recommended for elucidating the three-dimensional conformation and intermolecular interactions of this carbamate derivative?

- Methodology :

- X-ray crystallography : Use SHELXL for refinement and Mercury for visualization. The tert-butyl group’s steric effects and hydrogen-bonding patterns (e.g., O–H···O interactions) can be analyzed via graph-set notation .

- Molecular docking : Simulate interactions with biological targets (e.g., voltage-gated sodium channels) using AutoDock Vina or Schrödinger Suite .

Q. How does the stereochemical configuration of tert-Butyl (1-hydroxy-3-methoxypropan-2-yl)carbamate influence its biological activity?

- Methodology :

- Chiral resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) and test efficacy in neuroprotection assays.

- Stereochemical analysis : Compare (R)- and (S)-isomers using circular dichroism (CD) spectroscopy. Evidence suggests the (R)-configuration enhances interactions with CRMP2, a neuronal signaling protein .

Q. What experimental strategies can address discrepancies in neuroprotective efficacy reported across different in vitro models?

- Methodology :

- Model standardization : Use primary astrocytes and SH-SY5Y cells under identical Aβ1-42 toxicity conditions.

- Biomarker multiplexing : Quantify TNF-α, IL-6, and BDNF levels via ELISA to correlate anti-inflammatory and neurotrophic effects.

- Data normalization : Express results relative to vehicle controls and positive standards (e.g., memantine) .

Data Analysis and Experimental Design

Q. How should researchers design dose-escalation studies to balance efficacy and cytotoxicity for this compound?

- Methodology :

- MTD determination : Conduct MTT assays in HEK293 and HepG2 cells to establish IC₅₀ values.

- Therapeutic index calculation : Compare neuroprotective EC₅₀ (e.g., 10 µM in astrocytes) with cytotoxic thresholds.

- In vivo translation**: Use rodent models to validate safety margins .

Q. What statistical approaches are recommended for analyzing heterogeneous data in structure-activity relationship (SAR) studies?

- Methodology :

- Multivariate analysis : Apply principal component analysis (PCA) to correlate substituent effects (e.g., methoxy vs. hydroxy groups) with bioactivity.

- Machine learning : Train random forest models on PubChem datasets to predict novel analogs with enhanced CRMP2 affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。